molecular formula C16H15N3O3 B2431135 (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide CAS No. 1351483-37-8

(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide

Cat. No.: B2431135
CAS No.: 1351483-37-8
M. Wt: 297.314
InChI Key: QEWNXMRMLCQKDU-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide is a chiral small molecule that belongs to the aroylhydrazone class of Schiff bases. These compounds are synthesized via a condensation reaction between a hydrazide and a carbonyl compound, forming the characteristic —CH=N—NH—C=O— pharmacophore group known as the hydrazone bridge . This active group is primarily responsible for the broad spectrum of biological activity exhibited by such compounds and facilitates their versatile coordination behavior with metal ions . The molecule adopts an E-configuration with respect to the C=N bond of the hydrazone bridge . Acyl-hydrazone torsion angles in related structures have been measured at approximately 166.0°, indicating a non-planar conformation likely induced by crystal packing requirements, with dihedral angles between aromatic rings reaching up to 80.9° . In the solid state, the crystal packing is typically stabilized by intermolecular hydrogen bonds, such as N—H···O and C—H···O interactions, which can form mono-periodic arrangements or complex three-dimensional networks . Hydrazone derivatives are of significant interest in medicinal chemistry and drug discovery due to their documented antimicrobial, anticancer, anti-inflammatory, and antifungal properties . They also serve as valuable building blocks in materials science and as ligands in coordination chemistry . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential as a bioactive agent or a synthetic intermediate.

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(11-8-13-4-2-1-3-5-13)18-17-12-14-6-9-15(10-7-14)19(21)22/h1-7,9-10,12H,8,11H2,(H,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWNXMRMLCQKDU-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide typically involves the reaction of 3-Phenyl-propionic acid with 4-nitro-benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydrazide moiety, leading to the formation of corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group, resulting in the formation of 3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out in the presence of a suitable catalyst or under basic conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide. These compounds exhibit significant activity against various bacterial strains, demonstrating potential as lead compounds for antibiotic development.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Prostate Cancer Cell Lines

In a study evaluating the cytotoxic effects on prostate cancer cell lines, it was found that this compound exhibited IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the nitro group or the hydrazone linkage can significantly affect biological activity. For instance, substituents on the aromatic rings have been shown to enhance potency against specific targets.

Table 2: SAR Insights on Hydrazone Derivatives

ModificationEffect on Activity
Nitro group position alterationIncreased antibacterial activity
Aromatic ring substitutionsEnhanced anticancer properties
Chain length variationsAltered solubility and bioavailability

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications. Preliminary studies suggest potential use in treating neurodegenerative diseases due to its antioxidant properties. The compound's ability to scavenge free radicals may provide neuroprotective effects, warranting further exploration in this area.

Mechanism of Action

The mechanism of action of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s hydrazide and nitro-benzylidene moieties play a crucial role in its biological activity. For example, the hydrazide group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. The nitro group can undergo redox reactions, generating reactive oxygen species that induce cellular damage in cancer cells.

Comparison with Similar Compounds

(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide can be compared with other similar compounds, such as:

    3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide: This compound is a reduction product of this compound and has an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.

    3-Phenyl-propionic acid (4-chloro-benzylidene)-hydrazide: This compound has a chloro group instead of a nitro group. It shows distinct properties and applications due to the presence of the chloro substituent.

    3-Phenyl-propionic acid (4-methoxy-benzylidene)-hydrazide: This compound contains a methoxy group, which imparts different electronic and steric effects compared to the nitro group. It is used in different research and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2} with a molecular weight of 284.32 g/mol. The presence of the nitro group (-NO₂) significantly influences its biological properties, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antimicrobial Activity : The nitro group in the compound is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage microbial cell structures and DNA. This mechanism is crucial for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The hydrazone linkage in this compound may interact with cellular targets involved in proliferation and apoptosis, leading to reduced viability in cancer cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, possibly through the modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Antimicrobial Activity

A summary table of antimicrobial activity against various pathogens is presented below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15
MCF-710
A54920

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various nitro compounds, including this compound. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic agent .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the compound's cytotoxic effects on breast cancer cells (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug .

Q & A

Q. Table 1. Synthesis Optimization

ParameterOptimal ConditionYieldReference
CatalystAcetic acid87%
SolventMethanol85–90%
Reaction Time24 hours (room temperature)75%

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • FT-IR : Confirm ν(C=N) at ~1656 cm⁻¹ and ν(NO₂) asymmetric/symmetric stretches at 1502/1350 cm⁻¹ .
  • ¹H NMR : Identify the hydrazidic NH proton as a singlet (~δ 11.17 ppm) and aromatic protons in δ 7.34–8.39 ppm .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 60.94% calculated vs. 60.81% found) .

Q. Table 2. Key Spectroscopic Data

TechniqueKey ObservationsReference
FT-IRν(C=N): 1656 cm⁻¹, ν(NO₂): 1502/1350 cm⁻¹
¹H NMRNH: δ 11.17 ppm; aromatic: δ 7.34–8.39 ppm
Elemental AnalysisC: 60.94% (calc), 60.81% (found)

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves E-configuration and planarity. reports triclinic symmetry (space group P1) with unit cell parameters a = 9.152 Å, b = 11.971 Å, c = 13.910 Å .
  • Refinement : SHELXL refines bond lengths (C=N: 1.28 Å) and angles (C-N-N: 116.5°) .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to confirm molecular geometry .

Advanced: What computational strategies predict electronic properties and bioactivity?

Methodological Answer:

  • DFT Calculations : At B3LYP/6-31G(d) level, calculate HOMO-LUMO gaps (~4.2 eV) to assess reactivity .
  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., 5XRA). Docking scores ≤−8.5 kcal/mol suggest strong binding to enzymes or receptors .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for interaction predictions .

Advanced: How do intermolecular forces dictate crystal packing?

Methodological Answer:

  • Hydrogen Bonding : N–H···O interactions form R₂²(8) motifs (distance: 2.89 Å) .
  • π-π Stacking : Aromatic rings align at 3.8–4.2 Å distances .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O···H: 25%, C···H: 18%) .

Q. Table 3. Intermolecular Interactions

Interaction TypeDistance/GeometryAnalytical ToolReference
N–H···O2.89 Å, 158° bond angleSC-XRD, SHELXL
π-π Stacking3.8–4.2 Å centroid distanceMercury Software

Data Contradiction: How to reconcile experimental vs. computational spectral discrepancies?

Methodological Answer:

  • Frequency Scaling : Apply 0.96–0.98 scaling factors to DFT-predicted IR frequencies (e.g., adjust ν(C=N) from 1680 cm⁻¹ to 1656 cm⁻¹) .
  • Dynamic Effects : Use temperature-dependent NMR or solid-state IR to account for conformational flexibility .
  • Cross-Validation : Compare with Raman spectroscopy or high-resolution mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.